6-phenyl-1H-indazol-3-amine is a compound belonging to the class of organic compounds known as indazoles, characterized by a bicyclic structure that includes a pyrazole fused to a benzene ring. This compound is recognized for its potential biological activities, particularly as an inhibitor of specific protein kinases, making it of interest in medicinal chemistry and drug development. The chemical formula for 6-phenyl-1H-indazol-3-amine is , with a molecular weight of approximately 209.25 g/mol .
6-phenyl-1H-indazol-3-amine is classified under the category of small molecules and is primarily studied for its experimental applications in pharmacology. It falls under the broader classification of indazoles, which are further categorized as organoheterocyclic compounds. The compound's structure consists of various functional groups, including an amine and an aromatic heteropolycyclic framework .
The synthesis of 6-phenyl-1H-indazol-3-amine typically involves cyclization reactions from suitable precursors. One common synthetic route includes the reaction of 2-aminobenzophenone with hydrazine hydrate under acidic conditions, leading to the formation of the indazole ring. This method can be optimized for yield and purity through adjustments in temperature, solvent choice, and reaction time .
In industrial contexts, continuous flow reactors may be employed to enhance production efficiency. Additionally, ultrasound irradiation has been suggested as an eco-friendly method to facilitate synthesis, improving reaction rates and yields.
6-phenyl-1H-indazol-3-amine can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution .
The products formed depend on the specific reaction conditions. For instance, oxidation may yield nitroso or nitro derivatives, while substitution can produce a range of substituted indazole derivatives.
The primary target of 6-phenyl-1H-indazol-3-amine is tyrosine-protein kinase JAK2. The compound binds effectively to the hinge region of this kinase, inhibiting its activity. This inhibition affects several downstream signaling pathways, notably the p53/MDM2 pathway, which plays a crucial role in regulating cell cycle progression and apoptosis.
The action results in significant cellular effects such as the induction of apoptosis and cell cycle arrest, making it a candidate for therapeutic applications in cancer treatment .
Several physical properties characterize 6-phenyl-1H-indazol-3-amine:
These properties are essential for understanding the compound's stability, solubility, and reactivity under various conditions .
6-phenyl-1H-indazol-3-amine has garnered attention for its potential applications in:
Indazole derivatives constitute a privileged scaffold in kinase inhibitor design due to their versatile hydrogen-bonding capacity and favorable spatial geometry for ATP-binding site interactions. The 1H-indazol-3-amine moiety, in particular, serves as a critical hinge-binding motif capable of forming dual hydrogen bonds with kinase hinge regions—a feature exploited in clinically approved tyrosine kinase inhibitors (TKIs) like Linifanib [1] [6]. This fragment’s modularity enables strategic decoration at N1, C3, and C6 positions to fine-tune pharmacokinetic and pharmacodynamic properties. The 6-phenyl substitution specifically enhances hydrophobic contact networks within kinase pockets while maintaining the essential hydrogen-bonding pattern of the indazol-3-amine core. Molecular modeling studies confirm that this scaffold optimally occupies the adenine-binding cleft of oncogenic kinases, positioning appended pharmacophores toward adjacent allosteric pockets for enhanced selectivity [8] [9].
Table 1: Clinically Exploited Indazole-Based Kinase Inhibitors
Compound | Target Kinases | Therapeutic Indication | Role of Indazole Core |
---|---|---|---|
Linifanib | VEGFR, PDGFR | Renal cell carcinoma | Hinge binding via 1H-indazol-3-amine |
Pazopanib | VEGFR, FGFR, c-Kit | Soft tissue sarcoma | ATP-competitive binding |
Niraparib | PARP1/2 | Ovarian cancer | DNA repair enzyme inhibition |
Entrectinib | ALK, ROS1, Trk | NSCLC | Solubility optimization |
The structural optimization of Bcr-Abl inhibitors highlights a pivotal shift from 4-phenyl-1H-indazol-3-amine to its 6-phenyl regioisomer. Early inhibitors like those derived from Linifanib’s pharmacophore utilized the 4-phenyl variant as a hinge-binding moiety. However, crystallographic analyses revealed a critical limitation: the near-perpendicular orientation (~90° dihedral angle) between the 4-phenyl ring and indazole plane created steric clashes within the narrow adenine pocket of Bcr-Abl, particularly against the T315I mutant [1] [9]. This conformation imposed high energy barriers for productive binding.
In 2019, systematic confirmation optimization demonstrated that repositioning the phenyl group to the indazole’s 6-position reduced the dihedral angle to <30°, yielding a near-planar configuration. This subtle yet transformative modification enhanced conformational flexibility and lowered the activation energy for ATP-pocket entry. Consequently, inhibitors featuring 6-phenyl-1H-indazol-3-amine (e.g., compound Y9) achieved:
Table 2: Comparative Analysis of 4-Phenyl vs. 6-Phenyl Indazol-3-amine Pharmacophores
Parameter | 4-Phenyl-1H-indazol-3-amine | 6-Phenyl-1H-indazol-3-amine |
---|---|---|
Dihedral Angle | ~90° | <30° |
Bcr-AblWT IC50 | 0.85 μM | 0.043 μM |
Bcr-AblT315I IC50 | 0.82 μM | 0.17 μM |
K562 Cell IC50 | 12.4 μM | 1.65 μM |
Synthetic Accessibility | Moderate | High (via Suzuki coupling) |
The "gatekeeper" T315I mutation in Bcr-Abl represents a major mechanism of resistance in CML, accounting for 15–20% of acquired TKI failures [3] [5]. This single-point substitution replaces threonine with bulkier isoleucine at residue 315, sterically occluding the ATP-binding site and disrupting critical hydrogen bonds with first- and second-generation TKIs (imatinib, nilotinib, dasatinib). Consequently:
6-Phenyl-1H-indazol-3-amine-based inhibitors address this challenge through three synergistic mechanisms:
Compound Y9—incorporating 6-phenyl-1H-indazol-3-amine and p-fluorophenyl—exemplifies this strategy, inhibiting Bcr-AblT315I at nanomolar concentrations (IC50 = 0.17 μM) and suppressing K562T315I proliferation (IC50 = 5.42 μM) [2]. This pharmacophore has become a cornerstone for third-generation TKI design, including hybrid inhibitors targeting compensatory pathways like HDAC and PKC-ζ [4] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3